Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. For example, the piperazine ring could potentially be introduced via a reaction with a suitable piperazine derivative .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ethyl carboxylate group could potentially undergo reactions typical of esters, such as hydrolysis or transesterification .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Synthesis Methodologies
The compound belongs to a class of chemicals that can be synthesized through various organic synthesis techniques. For example, compounds with similar structures have been synthesized using reactions like Mannich reactions, which are known for producing novel heterocyclic compounds with potential biological activities (Abu‐Hashem et al., 2020). These methodologies can be critical in developing new pharmaceuticals or materials with unique properties.
Biological Activities
Compounds with structural similarities or functionalities have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, certain derivatives have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, which are valuable in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Potential Applications in Drug Discovery
Drug Discovery
The structural features of the compound, such as the piperazine ring and tetrahydropyrimidine core, are commonly found in molecules with pharmacological activities. Research on similar compounds has contributed to the discovery of new drugs targeting specific receptors or biological pathways (Romero et al., 1994). This highlights the potential of such molecules in drug discovery and development, particularly in targeting neurological disorders or as part of novel therapeutic strategies.
properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-4-34-25(31)23-22(27-26(32)28-24(23)19-6-5-7-21(16-19)33-3)17-29-12-14-30(15-13-29)20-10-8-18(2)9-11-20/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQUFSBKAOQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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